N-(4-methylbenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-17-5-7-18(8-6-17)15-24-22(27)16-29-20-4-2-3-19-9-10-21(25-23(19)20)26-11-13-28-14-12-26/h2-10H,11-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWCVOJLORVSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound of increasing interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 310.39 g/mol
- SMILES Notation : CC(C1=CC=C(C=C1)C(=O)N(C2=CC=N(C=N2)C3=CC=CC=C3)C(C4=CC=CC=C4)=O)
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can activate or deactivate the target proteins. This compound has shown promising results in inhibiting several kinases involved in cancer progression.
Key Mechanisms:
- Inhibition of Spleen Tyrosine Kinase (SYK) : The compound has demonstrated significant inhibitory activity against SYK, which is implicated in various hematological malignancies .
- Targeting HER2/ErbB2 : It has been reported to inhibit HER2/ErbB2 signaling pathways, which are critical in breast cancer proliferation and survival .
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.
Pharmacological Effects
The pharmacological effects of this compound have been evaluated in various preclinical studies:
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Breast Cancer Model : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size and weight compared to control groups. The study indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the downregulation of anti-apoptotic proteins .
- Neurodegenerative Disease : A study investigating neuroprotective effects found that treatment with this compound reduced neuronal cell death induced by oxidative stress in vitro. The results suggested potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .
- Inflammation Studies : Research focusing on inflammatory responses showed that this compound significantly decreased levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Key Observations :
- The morpholinoquinolin group in the target compound introduces conformational rigidity and hydrogen-bonding capacity, contrasting with the thiazolidinone () or chloro/fluoro substituents () in analogs.
2.3. Physicochemical Properties
- Polarity: The morpholino group in the target compound increases polarity compared to non-polar substituents (e.g., 4-chlorobenzyl in ). This may improve aqueous solubility, as seen in morpholine-containing pharmaceuticals .
- Melting Points: The 4-chlorobenzyl analog () melts at 124.9–125.4°C, while morpholinoquinolin derivatives likely exhibit higher melting points due to stronger intermolecular hydrogen bonds .
- Chromatographic Behavior : The 4-chlorobenzyl compound has an Rf of 0.3 (60:40 EtOAc/petroleum ether). The target’s higher polarity may reduce its Rf value under similar conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
